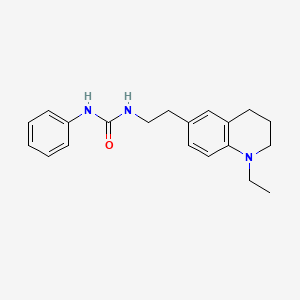

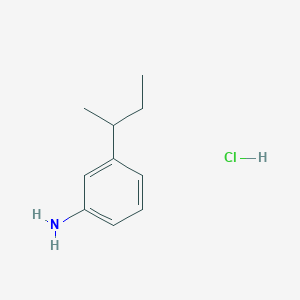

3-(Butan-2-yl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Butan-2-yl)aniline hydrochloride is a chemical compound with various properties . It is used in the field of chemistry for various purposes .

Synthesis Analysis

The synthesis of aniline derivatives, such as this compound, involves modifying aniline monomers with various characteristics . A series of new polyaniline (PANI) derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The structures and composition of the polymers that were synthesized were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .Molecular Structure Analysis

Detailed studies of the molecular and electronic structures, vibrational frequencies, and infrared intensities of anions of aniline and its derivatives have been carried out using the density functional method .Chemical Reactions Analysis

Aniline reacts with alkyl halides to form a mixture of secondary amines, tertiary amines, and quaternary salts . It also reacts with acid chlorides and acid anhydrides in the presence of pyridine to form anilides . Aniline reacts with benzoyl chloride in the presence of aqueous NaOH to form N-phenylbenzamide .Applications De Recherche Scientifique

Magnetic Nanoparticle-Based Drug Delivery

- Cancer Treatment : Magnetic nanoparticles coated with a polymer derived from aniline were developed for enhanced delivery and stability of BCNU, a brain tumor treatment drug (Hua et al., 2011).

Corrosion Inhibition

- Material Protection : Anilines have been utilized in the development of corrosion inhibitors for metals, showing increased effectiveness with rising inhibitor concentration (Daoud et al., 2014).

Chemical Synthesis and Reactions

- Synthesis of Aniline-Derived Compounds : Research demonstrates the effective conjugate addition of 3-butyn-2-one to various anilines, offering rapid access to a range of compounds (Chisholm et al., 2016).

- Polyaniline Conductivity : Alkyl substituents at the 2-position of aniline hydrochloride derivatives significantly influence the conductivity of acid-doped polyaniline films (Zaidi et al., 2004).

Electrocatalysis

- Oxygen Evolution Reaction : Aniline was used as a capping agent in the development of Ni–Fe–Co mixed-metal oxide films for enhanced oxygen evolution reaction in alkaline conditions (Bates et al., 2016).

Corrosion Inhibition in Steel

- Steel Protection : The compound (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline was found to be an effective inhibitor for the corrosion of low carbon steel in hydrochloric acid solution (Farsak et al., 2015).

Catalytic Oxidation

- Water Treatment : Superparamagnetic Fe3O4 nanoparticles, about 10 nm in size, were synthesized and used for the catalytic oxidation of phenolic and aniline compounds in aqueous solution, showing significant removal efficiency (Zhang et al., 2009).

Safety and Hazards

3-(Butan-2-yl)aniline hydrochloride is considered hazardous . It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propriétés

IUPAC Name |

3-butan-2-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8(2)9-5-4-6-10(11)7-9;/h4-8H,3,11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMDBWYYUISTGTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC(=CC=C1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methoxyphenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2782352.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(cyclohexylmethyl)(methyl)amino]acetamide](/img/structure/B2782357.png)

![(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[2-(morpholin-4-yl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol](/img/structure/B2782359.png)

![5-benzyl-3-(3,4-dimethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2782363.png)

![4-Cyclopropyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2782365.png)

![1-(4-Bromophenyl)-2-((5-nitrobenzo[d]thiazol-2-yl)thio)ethanone](/img/structure/B2782368.png)

![2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2782370.png)

![1-Methylpiperidin-4-yl 3-methylnaphtho[1,2-b]furan-2-carboxylate hydrochloride](/img/structure/B2782371.png)